molecular formula C11H11ClN2O2S2 B3038716 1-(3-chlorophenyl)-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide CAS No. 887833-88-7

1-(3-chlorophenyl)-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide

Cat. No. B3038716
CAS RN: 887833-88-7
M. Wt: 302.8 g/mol
InChI Key: VAUSUEMCZPTJJV-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide is a useful research compound. Its molecular formula is C11H11ClN2O2S2 and its molecular weight is 302.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-chlorophenyl)-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-chlorophenyl)-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Mechanism of Action

Target of Action

It is known that indole derivatives, which share a similar heterocyclic structure with our compound, are of wide interest due to their diverse biological and clinical applications . They play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders .

Mode of Action

Indole derivatives, which share a similar structure, have been found to interact with various cellular targets, leading to changes in cell biology . The compound’s interaction with its targets could potentially lead to similar changes.

Biochemical Pathways

Given the broad pharmacological spectrum of indole derivatives , it can be inferred that the compound may affect multiple biochemical pathways, leading to downstream effects that contribute to its overall biological activity.

Pharmacokinetics

The molecular weight of the compound is 17862 , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

Indole derivatives are known to exhibit various biologically vital properties , suggesting that the compound may have similar effects at the molecular and cellular level.

Action Environment

Safety data sheets suggest that the compound should be handled with care, using dry chemical, carbon dioxide, or alcohol-resistant foam in case of fire , indicating that certain environmental conditions may affect its stability.

properties

IUPAC Name

3-(3-chlorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O2S2/c12-7-2-1-3-8(4-7)14-10-6-18(15,16)5-9(10)13-11(14)17/h1-4,9-10H,5-6H2,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAUSUEMCZPTJJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CS1(=O)=O)N(C(=S)N2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chlorophenyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-2-thiol 5,5-dioxide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-chlorophenyl)-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide
Reactant of Route 2
1-(3-chlorophenyl)-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide
Reactant of Route 3
Reactant of Route 3
1-(3-chlorophenyl)-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide
Reactant of Route 4
1-(3-chlorophenyl)-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide
Reactant of Route 5
1-(3-chlorophenyl)-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide
Reactant of Route 6
1-(3-chlorophenyl)-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide

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